Chp2 peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chp2 peptide is a synthetic peptide that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. This peptide is a short, linear sequence of amino acids that has been shown to modulate the activity of ion channels, leading to a range of physiological effects.

Aplicaciones Científicas De Investigación

Chp2 peptide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and stroke. It has been shown to modulate the activity of voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. By modulating these channels, Chp2 peptide has the potential to reduce neuronal hyperexcitability and prevent seizures.

Mecanismo De Acción

Chp2 peptide binds to the voltage-gated potassium channels and modulates their activity by increasing the rate of channel opening and slowing the rate of channel closing. This leads to an increase in the duration of the action potential and a decrease in neuronal excitability. Additionally, Chp2 peptide has been shown to enhance the activity of GABA receptors, which are the main inhibitory receptors in the brain.

Biochemical and Physiological Effects:

Chp2 peptide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce chronic pain in animal models of neuropathic pain. Additionally, Chp2 peptide has been shown to improve outcomes in animal models of stroke by reducing the size of the infarct and improving neurological function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Chp2 peptide has several advantages for lab experiments. It is relatively easy to synthesize using SPPS methods, and it is stable under a range of experimental conditions. Additionally, Chp2 peptide has been shown to have a high degree of specificity for voltage-gated potassium channels, which reduces the likelihood of off-target effects. However, there are also some limitations to using Chp2 peptide in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects. Additionally, the effects of Chp2 peptide may be influenced by factors such as the concentration of extracellular potassium ions, which can vary between different experimental conditions.

Direcciones Futuras

There are several future directions for research on Chp2 peptide. One area of interest is the development of more stable analogs of Chp2 peptide that can achieve sustained therapeutic effects. Additionally, researchers are exploring the potential of Chp2 peptide for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are investigating the potential of Chp2 peptide for the development of new pain medications that can provide effective pain relief without the risk of addiction or dependence.

Conclusion:

In conclusion, Chp2 peptide is a synthetic peptide that has shown great promise for the treatment of various neurological disorders. It modulates the activity of voltage-gated potassium channels, leading to a range of physiological effects. While there are some limitations to using Chp2 peptide in lab experiments, it has several advantages and is relatively easy to synthesize. There are several future directions for research on Chp2 peptide, including the development of more stable analogs and the exploration of new therapeutic applications.

Métodos De Síntesis

Chp2 peptide is synthesized using solid-phase peptide synthesis (SPPS) methods. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions, and then they are activated and coupled to the growing chain. Once the peptide is complete, it is cleaved from the solid support and purified using chromatography techniques.

Propiedades

Número CAS |

156409-45-9 |

|---|---|

Nombre del producto |

Chp2 peptide |

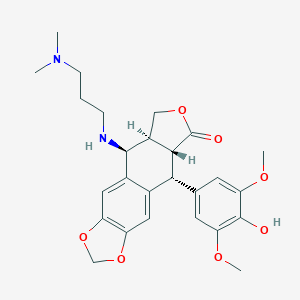

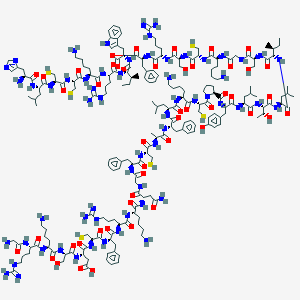

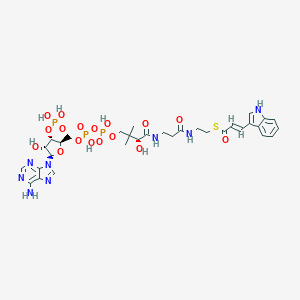

Fórmula molecular |

C205H322N60O48S6 |

Peso molecular |

4588 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C205H322N60O48S6/c1-15-112(11)163(262-178(289)135(64-44-78-226-205(220)221)237-172(283)129(57-32-37-71-207)241-191(302)152(102-315)260-194(305)155(105-318)258-180(291)136(80-108(3)4)243-167(278)125(212)90-122-95-222-107-230-122)196(307)252-147(89-121-94-227-126-55-30-29-54-124(121)126)201(312)313-200(311)146(88-119-52-27-20-28-53-119)251-175(286)134(63-43-77-225-204(218)219)240-188(299)149(99-267)254-193(304)154(104-317)256-171(282)127(56-31-36-70-206)233-160(273)96-229-169(280)148(98-266)255-197(308)164(113(12)16-2)263-186(297)139(83-111(9)10)250-198(309)165(115(14)269)264-187(298)138(82-110(7)8)245-184(295)143(87-120-66-68-123(270)69-67-120)249-195(306)157-65-45-79-265(157)199(310)156(106-319)261-177(288)132(60-35-40-74-210)238-179(290)137(81-109(5)6)244-183(294)141(85-117-48-23-18-24-49-117)242-166(277)114(13)231-190(301)151(101-314)257-181(292)140(84-116-46-21-17-22-47-116)234-161(274)97-228-168(279)144(91-158(213)271)247-174(285)130(58-33-38-72-208)236-173(284)133(62-42-76-224-203(216)217)239-182(293)142(86-118-50-25-19-26-51-118)246-192(303)153(103-316)259-185(296)145(92-162(275)276)248-189(300)150(100-268)253-176(287)131(59-34-39-73-209)235-170(281)128(232-159(272)93-211)61-41-75-223-202(214)215/h17-30,46-55,66-69,94-95,107-115,122,125,127-157,163-165,227,266-270,314-319H,15-16,31-45,56-65,70-93,96-106,206-212H2,1-14H3,(H2,213,271)(H,228,279)(H,229,280)(H,231,301)(H,232,272)(H,233,273)(H,234,274)(H,235,281)(H,236,284)(H,237,283)(H,238,290)(H,239,293)(H,240,299)(H,241,302)(H,242,277)(H,243,278)(H,244,294)(H,245,295)(H,246,303)(H,247,285)(H,248,300)(H,249,306)(H,250,309)(H,251,286)(H,252,307)(H,253,287)(H,254,304)(H,255,308)(H,256,282)(H,257,292)(H,258,291)(H,259,296)(H,260,305)(H,261,288)(H,262,289)(H,263,297)(H,264,298)(H,275,276)(H4,214,215,223)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)/t112-,113-,114-,115+,122?,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,163-,164-,165-/m0/s1 |

Clave InChI |

SGVJXVIMIBPWHX-XALWAODASA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)N |

Sinónimos |

CHP2 peptide, chicken gallinacin 2 protein, chicken |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)

![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)

![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)